
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C28H38O5. It is known for its unique structural properties, which include a benzene ring substituted with hexyloxy and octan-2-yl groups, as well as a benzene-1,4-dicarboxylate moiety.
Vorbereitungsmethoden
The synthesis of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate typically involves the esterification of 4-(hexyloxy)benzoic acid with octan-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(Hexyloxy)phenyl octan-2-yl benzene-1,4-dicarboxylate can be compared with similar compounds such as:
(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate: This compound shares a similar structure but differs in the positioning and nature of the substituents on the benzene ring.
4-(Hexyloxy)benzoic acid: A precursor in the synthesis of the target compound, it lacks the octan-2-yl and benzene-1,4-dicarboxylate moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
850313-27-8 |
|---|---|
Molekularformel |
C28H38O5 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
1-O-(4-hexoxyphenyl) 4-O-octan-2-yl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-13-15-24(16-14-23)28(30)33-26-19-17-25(18-20-26)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3 |
InChI-Schlüssel |
ICAXNSMVYCIJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
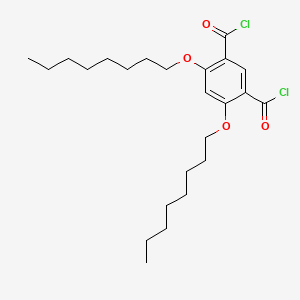
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
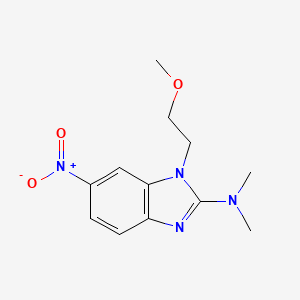
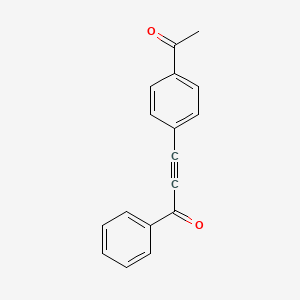
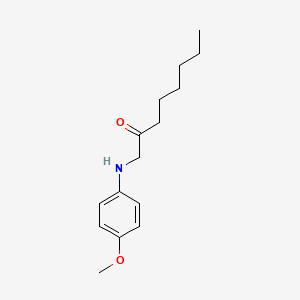
![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)
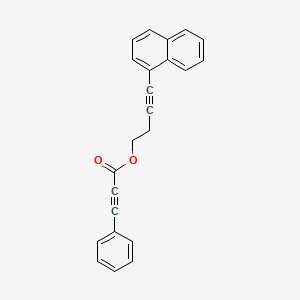
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)
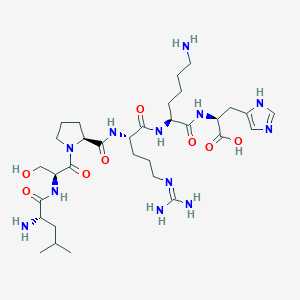

![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
